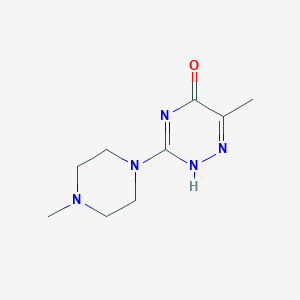![molecular formula C14H19N3O2 B256016 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the histone lysine methyltransferase G9a, which plays a critical role in epigenetic regulation.
Wirkmechanismus
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide acts as a competitive inhibitor of G9a by binding to the substrate-binding site of the enzyme. This binding prevents the transfer of the methyl group from S-adenosylmethionine to the lysine residue on histone H3, resulting in the inhibition of H3K9me2 formation.
Biochemical and Physiological Effects
The inhibition of G9a by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been shown to have several biochemical and physiological effects. These include the activation of tumor suppressor genes, the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide in lab experiments is its potency and selectivity as a G9a inhibitor. This allows for specific inhibition of G9a without affecting other histone lysine methyltransferases. However, one of the limitations is its solubility in water, which requires the use of organic solvents for its application.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide in scientific research. These include the investigation of its potential as a therapeutic agent for cancer and other diseases associated with aberrant histone lysine methylation. Additionally, the development of more potent and selective G9a inhibitors based on the structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide is an area of active research. Furthermore, the investigation of the role of G9a in other cellular processes and the identification of its downstream targets are also important future directions.
Synthesemethoden
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide involves a multi-step process. The first step involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 4-chlorobutanoyl chloride in the presence of a base to yield N-(2-(1H-benzimidazol-2-yl)ethyl)-4-chlorobutanamide. The second step involves the reduction of the chloro group with sodium borohydride to yield N-(2-(1H-benzimidazol-2-yl)ethyl)-4-hydroxybutanamide. The third step involves the acylation of the hydroxyl group with pentanoyl chloride in the presence of a base to yield N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been widely used in scientific research as a potent and selective inhibitor of G9a. G9a is a histone lysine methyltransferase that plays a critical role in epigenetic regulation. The inhibition of G9a by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been shown to lead to the reduction of H3K9me2 levels, which is associated with the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Eigenschaften
Produktname |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide |
|---|---|
Molekularformel |
C14H19N3O2 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide |
InChI |
InChI=1S/C14H19N3O2/c1-10(18)6-7-14(19)15-9-8-13-16-11-4-2-3-5-12(11)17-13/h2-5,10,18H,6-9H2,1H3,(H,15,19)(H,16,17) |
InChI-Schlüssel |
DWHJFQKNTOHOMV-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1)O |
Kanonische SMILES |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)





![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)

![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)